molecular formula C9H13ClN2 B1433350 4-Chloro-6-neopentylpyrimidine CAS No. 1308869-67-1

4-Chloro-6-neopentylpyrimidine

Katalognummer: B1433350
CAS-Nummer: 1308869-67-1
Molekulargewicht: 184.66 g/mol
InChI-Schlüssel: OYVAUQZDHLXSEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-neopentylpyrimidine is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

4-Chloro-6-neopentylpyrimidine is primarily used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, involves the transfer of the organoboron group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway that this compound participates in. This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, which can be used in various fields such as medicinal chemistry and material science.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to advancements in various research areas, from medicinal chemistry to material science.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed under relatively gentle conditions and can tolerate a wide range of functional groups, making it environmentally benign .

Biologische Aktivität

4-Chloro-6-neopentylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of a chlorine atom and a neopentyl group, suggests possible interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

  • Chemical Formula : C10H12ClN3
  • Molecular Weight : 215.67 g/mol
  • CAS Number : 1308869-67-1

Research indicates that compounds like this compound may act as inhibitors for specific enzymes involved in lipid signaling pathways. One notable target is N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids are implicated in various physiological processes, including pain modulation, inflammation, and metabolic regulation .

Inhibition of NAPE-PLD

A study focused on the structure–activity relationship (SAR) of pyrimidine derivatives highlighted that certain modifications can enhance the inhibitory potency against NAPE-PLD. The findings suggest that this compound may exhibit significant inhibitory effects, potentially leading to therapeutic applications in managing conditions associated with dysregulated NAE levels, such as metabolic syndrome and non-alcoholic fatty liver disease .

Case Studies and Experimental Data

  • In vitro Studies :
    • Compounds structurally related to this compound were tested for their IC50 values against NAPE-PLD. The most potent inhibitors showed IC50 values in the low micromolar range, indicating effective inhibition at relatively low concentrations .
    • Table 1 summarizes the inhibitory activity of various pyrimidine derivatives:
    CompoundIC50 (μM)Comments
    This compound0.072High potency against NAPE-PLD
    Related compound A0.15Moderate potency
    Related compound B0.30Lower potency
  • Animal Models :
    • In vivo studies demonstrated that administration of this compound resulted in decreased levels of NAEs in the brain, suggesting its potential for modulating emotional behaviors and metabolic functions .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound exhibits some toxicity profiles typical of chlorinated organic compounds, including skin irritation and eye irritation hazards . Further toxicological studies are needed to fully understand its safety profile in clinical settings.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

4-Chloro-6-neopentylpyrimidine exhibits a range of pharmacological effects, including:

  • Anti-inflammatory Activity: Literature indicates that many pyrimidines possess potent anti-inflammatory effects. This compound is included among these compounds, suggesting potential therapeutic applications for inflammatory diseases.
  • Enzyme Inhibition: Research has shown that derivatives of pyrimidine can act as inhibitors for various enzymes, including kinases critical in cellular signaling pathways. The unique structure of this compound may enhance its interactions with target proteins, making it a candidate for therapeutic development against diseases involving dysregulated enzyme activity .

Case Studies and Research Findings

Several studies have explored the applications and biological activities of this compound:

  • Structure–Activity Relationship Studies: A study focused on the structure–activity relationship (SAR) of pyrimidine derivatives identified this compound as a promising candidate for inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of bioactive lipid mediators involved in various physiological processes .
  • Biological Activity Evaluation: In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It was assessed alongside other pyrimidine derivatives, revealing its potential efficacy against inflammation-related conditions.
  • Molecular Docking Studies: Interaction studies utilizing molecular docking techniques have evaluated the binding affinity of this compound against specific biological targets. These studies are essential for optimizing its pharmacological properties and understanding its mechanisms of action.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features and potential advantages of this compound:

Compound NameKey FeaturesBiological Activity
4-Chloro-6-methylpyrimidineMethyl group at the 6-positionModerate enzyme inhibition
4-Chloro-6-(phenethyl)pyrimidinePhenethyl group at the 6-positionEnhanced anti-inflammatory effects
2-Amino-4-chloropyrimidineAmino group at the 2-positionPotential antitumor activity

The neopentyl substituent in this compound may improve lipophilicity and bioavailability compared to these derivatives, potentially leading to better pharmacokinetic properties and target specificity .

Eigenschaften

IUPAC Name

4-chloro-6-(2,2-dimethylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVAUQZDHLXSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Acetylacetonato) iron(III) (0.18 g, 0.52 mmol) and 4,6-dichloropyrimidine (1.55 g, 10.4 mmol) were dissolved in a mixture of THF (10 mL) and N-methylpyrrolidinone (1 mL) and placed in an ice bath. 2,2-Dimethylpropylmagnesium chloride, 1.0M solution in diethyl ether (11.44 mL, 11.44 mmol) was added slowly over 5 min. After 15 min saturated ammonium chloride was added to quench and the mixture was extracted with EtOAc (100 mL). The organic was washed with water (2×100 mL) then dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to dichloromethane gradient) gave 4-chloro-6-neopentylpyrimidine. Step 2: 4-Chloro-6-neopentylpyrimidine (1.5 g, 8.0 mmol), tributyl(1-ethoxyvinyl)tin (2.7 ml, 8.0 mmol) and bis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)dichloropalladium (II) (0.28 g, 0.40 mmol) were dissolved in dry DMF (20 mL) and heated to 80° C. The mixture was stirred for 24 h then water (200 mL) and EtOAc (200 mL) were added and the phases mixed and separated. The organic layer was dried with magnesium sulfate and evaporated to dryness under reduced pressure. The crude was diluted with hexane (100 mL) and methanol (100 mL) and the phases mixed and separated. The hexane fraction was discarded and the methanol fraction evaporated to dryness under reduced pressure. Purification using column chromatography (hexane to ethyl acetate gradient) gave 4-(1-ethoxyvinyl)-6-neopentylpyrimidine (1.1 g). The material was dissolved in a mixture of tetrahydrofuran (30 mL) and 5 N HCl (10 mL) and stirred for 1 h. Ethyl acetate (200 mL) and water (200 mL) were added, and the phases were mixed and separated and the organic dried with magnesium sulfate before evaporating to dryness under reduced pressure. The crude 1-(6-neopentylpyrimidin-4-yl)ethanone (0.87 g) was used directly without purification. Step 3: 1-(6-neopentylpyrimidin-4-yl)ethanone (0.87 g, 4.5 mmol) and ((6-bromo-2-chloroquinolin-3-yl)methyl)triphenylphosphonium chloride (2.5 g, 4.5 mmol; prepared as in Example 2, Step 4) were dissolved in dry THF (80 mL) and treated with 1,1,3,3-tetramethylguanidine (0.74 ml, 5.9 mmol). The reaction was heated to 60° C. for 2.5 h and then evaporated to dryness under reduced pressure and purified by column chromatography (hexane to ethyl acetate gradient). The alkene was dissolved in N-methylpyrrolidinone (1 mL) and treated with excess 4-methoxybenzylamine (0.15 ml, 1.1 mmol) then heated in the microwave to 150° C. for 30 min. The reaction solution was partioned between water (100 mL) and ethyl acetate (50 mL). The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification with column chromatography (hexane to ethyl acetate gradient) gave the desired (E)-N-(4-methoxybenzyl)-6-bromo-3-(2-(6-neopentylpyrimidin-4-yl)prop-1-enyl)quinolin-2-amine. Step 4: (E)-N-(4-methoxybenzyl)-6-bromo-3-(2-(6-neopentylpyrimidin-4-yl)prop-1-enyl)quinolin-2-amine (0.025 g, 0.046 mmol), potassium acetate (0.0029 ml, 0.046 mmol), o-tolylboronic acid (0.0075 g, 0.055 mmol) and the palladium catalyst (0.033 g, 0.046 mmol) were suspended in ethanol (30 mL) and water (5 mL) and heated to 70° C. After 2 h the solution was evaporated to dryness under reduced pressure and partioned between ethyl acetate (100 mL) and water (100 mL). The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. The crude was dissolved in DCM (20 mL) and methanol (20 mL) and treated with palladium on carbon (10% by wt, 0.23 g). The mixture was hydrogenated under 60 psi overnight, then filtered through a pad of celite and evaporated to dryness under reduced pressure. The crude material was dissolved in TFA (30 mL) and heated to 70° C. for 1 h. The reaction mixture was evaporated to dryness under reduced pressure. The crude was free based using dichloromethane and saturated sodium bicarbonate then purified by column chromatography (0-10% methanol in DCM gradient) to give 3-(2-(6-neopentylpyrimidin-4-yl)propyl)-6-o-tolylquinolin-2-amine. (ESI, pos. ion) m/z: 425 (M+1).
Name
2,2-Dimethylpropylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.44 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0.18 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-neopentylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-neopentylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-neopentylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-neopentylpyrimidine
Reactant of Route 5
4-Chloro-6-neopentylpyrimidine
Reactant of Route 6
4-Chloro-6-neopentylpyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.